molecular formula C20H24N2O4 B14021939 19-Epi-scholaricine

19-Epi-scholaricine

Cat. No.: B14021939
M. Wt: 356.4 g/mol
InChI Key: GNCUCBQZLQLSOF-XKEDNIFDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 19-Epi-scholaricine typically involves the extraction of alkaloids from the leaves of Alstonia scholaris. The leaves are collected and dried, followed by extraction using solvents like methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes. The leaves are harvested in bulk, dried, and then processed using industrial-scale solvent extraction methods. The crude extract is purified using high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

19-Epi-scholaricine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

19-Epi-scholaricine has a wide range of scientific research applications:

Mechanism of Action

19-Epi-scholaricine exerts its effects primarily through the modulation of oxidative stress and inflammation. It downregulates the expression of collagen fibrosis and increases the activity of superoxide dismutase (SOD), an enzyme that helps in the detoxification of reactive oxygen species. This mechanism is crucial in reducing oxidative damage and inflammation in various tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

19-Epi-scholaricine is unique due to its specific stereochemistry, which imparts distinct biological activities compared to its analogs. Its ability to modulate oxidative stress and inflammation makes it particularly valuable in the treatment of respiratory and fibrotic disorders .

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl (1R,11S,12R,17S)-6-hydroxy-12-[(1R)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2(7),3,5,9-tetraene-10-carboxylate

InChI

InChI=1S/C20H24N2O4/c1-10(23)12-9-22-7-6-20-13-4-3-5-14(24)17(13)21-18(20)16(19(25)26-2)11(12)8-15(20)22/h3-5,10-12,15,21,23-24H,6-9H2,1-2H3/t10-,11+,12-,15+,20-/m1/s1

InChI Key

GNCUCBQZLQLSOF-XKEDNIFDSA-N

Isomeric SMILES

C[C@H]([C@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O

Canonical SMILES

CC(C1CN2CCC34C2CC1C(=C3NC5=C4C=CC=C5O)C(=O)OC)O

Origin of Product

United States

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